1,3-benzodioxol-5-yl(2-furylmethyl)amine
Description
1,3-Benzodioxol-5-yl(2-furylmethyl)amine is a synthetic phenethylamine derivative characterized by a 1,3-benzodioxole ring linked to an amine group substituted with a furan-2-ylmethyl moiety. These compounds are part of a broader class of psychoactive substances that modulate serotonin (5-HT), dopamine (DA), and norepinephrine (NE) neurotransmission .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1,3-benzodioxol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-10(14-5-1)7-13-9-3-4-11-12(6-9)16-8-15-11/h1-6,13H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFBIPRUKQBNJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table highlights key structural differences and similarities:
| Compound | Core Structure | Amine Substituent | Pharmacological Class |
|---|---|---|---|
| 1,3-Benzodioxol-5-yl(2-furylmethyl)amine | 1,3-Benzodioxole | 2-Furylmethylamine | Hypothesized entactogen |
| MBDB | 1,3-Benzodioxole | N-Methyl-2-butanamine | Entactogen |
| MDMA | 3,4-Methylenedioxyphenyl | N-Methyl-2-aminopropane | Entactogen/stimulant |
| MDA | 3,4-Methylenedioxyphenyl | 2-Aminopropane (primary amine) | Entactogen/hallucinogen |
| Eutylone | 1,3-Benzodioxole | β-Keto-N-ethylpentanamine | Synthetic cathinone |
Key Structural Insights :
- The 1,3-benzodioxole moiety is common to MBDB, eutylone, and the queried compound, enhancing serotonin receptor affinity compared to non-substituted amphetamines .
- The 2-furylmethyl substituent introduces a heterocyclic group, which may alter metabolic stability and receptor binding compared to alkylamine chains in MBDB or MDMA.
Pharmacological Comparisons
Serotonergic Activity
- MBDB : Potent serotonin releaser with minimal dopamine activity. In rats, MBDB increases extracellular 5-HT levels by 300–400% at 5 mg/kg, comparable to MDMA but with lower neurotoxicity .
- MDMA : Balanced 5-HT/DA release; induces euphoria and empathy but causes serotonergic depletion at high doses .
Neuroendocrine Effects
- MBDB and MDMA both elevate ACTH, corticosterone, and prolactin in rats, mediated via 5-HT2A/2C receptors. Fluoxetine (SSRI) pretreatment blocks these effects, confirming serotonergic mechanisms .
- Furylmethyl Analogue : Unstudied, but structural similarities suggest possible entactogen-like neuroendocrine profiles.
Behavioral Effects
- MBDB : Produces "gentle" entactogenic effects in humans, with introspection and empathy but less euphoria than MDMA .
- MDMA : Strong stimulant and prosocial effects, often leading to recreational abuse .
- Structural Inference : The furylmethyl group’s bulkiness may attenuate stimulant properties, as seen in MBDB vs. MDMA comparisons .
Metabolic and Toxicity Profiles
| Compound | Major Metabolic Pathways | Neurotoxicity Potential |
|---|---|---|
| MBDB | O-Dealkylation, glucuronidation | Low (mild 5-HT depletion) |
| MDMA | N-Demethylation, CYP2D6 oxidation | High (5-HT axon loss) |
| Eutylone | β-Keto reduction, N-dealkylation | Moderate (cardiotoxic) |
| Furylmethyl Analogue | Predicted: Furanyl oxidation to diketones | Unknown (possible hepatotoxicity) |
Metabolic Notes:
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